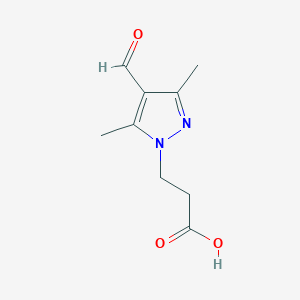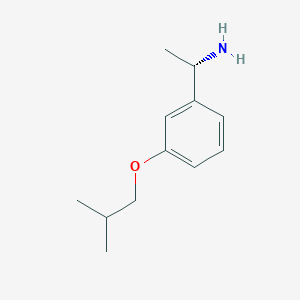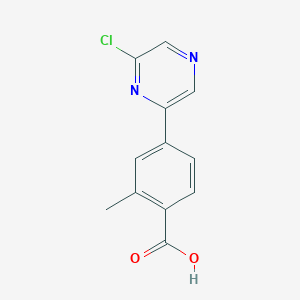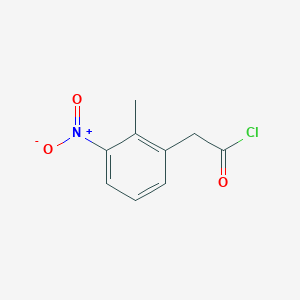
2-エチル-4-(4-メトキシフェニル)ピリミジン-5-カルボン酸
概要
説明
2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound It is characterized by a pyrimidine ring substituted with an ethyl group at the 2-position, a methoxyphenyl group at the 4-position, and a carboxylic acid group at the 5-position
科学的研究の応用
2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
作用機序
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been shown to interact withATF4 and NF-kB proteins . These proteins play crucial roles in cellular processes such as inflammation and stress responses.
Mode of Action
Related compounds have been shown to exhibitneuroprotective and anti-inflammatory properties . They achieve this by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been shown to inhibit theendoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . This inhibition results in reduced expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Pharmacokinetics
The compound’s physical properties, such as its melting point (89-91°c) and predicted density (121±01 g/cm3), may influence its bioavailability .
Result of Action
Related compounds have been shown to exhibit promisingneuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The compound’s physical properties, such as its melting point and predicted density, may suggest that it is stable under normal environmental conditions .
生化学分析
Biochemical Properties
2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes involved in inflammatory pathways, such as nitric oxide synthase and tumor necrosis factor-α (TNF-α) production . These interactions suggest that 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid may have potential anti-inflammatory and neuroprotective effects.
Cellular Effects
The effects of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid on various cell types and cellular processes have been studied extensively. In neuronal cells, this compound has been shown to reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3, indicating its neuroprotective properties . Additionally, it inhibits the production of nitric oxide and TNF-α in LPS-stimulated human microglia cells, further supporting its anti-inflammatory potential . These effects suggest that 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid involves its interaction with specific biomolecules and enzymes. It has been found to inhibit the NF-kB inflammatory pathway by binding to active residues of ATF4 and NF-kB proteins . This binding interaction leads to the suppression of inflammatory responses and the promotion of neuroprotection. Additionally, the compound’s ability to reduce endoplasmic reticulum stress and apoptosis further elucidates its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, allowing for consistent results in in vitro and in vivo studies . Long-term exposure to this compound has shown sustained neuroprotective and anti-inflammatory effects, with minimal degradation observed over extended periods . These findings highlight the potential for 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid to be used in long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective and anti-inflammatory effects without any observed toxicity . At higher doses, some adverse effects, such as mild gastrointestinal disturbances, have been reported . These findings suggest that there is a threshold for the beneficial effects of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid, and careful dosage optimization is necessary for therapeutic applications.
Metabolic Pathways
2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions include oxidation, reduction, and conjugation processes that facilitate the compound’s excretion from the body. The metabolic pathways of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid also influence its bioavailability and therapeutic efficacy .
Transport and Distribution
The transport and distribution of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes, allowing for its accumulation in target tissues . Once inside the cells, it interacts with intracellular proteins that facilitate its distribution to specific cellular compartments. This targeted distribution enhances the compound’s therapeutic effects and minimizes potential off-target interactions .
Subcellular Localization
The subcellular localization of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid is crucial for its activity and function. The compound is predominantly localized in the cytoplasm and endoplasmic reticulum, where it exerts its neuroprotective and anti-inflammatory effects . Post-translational modifications, such as phosphorylation and ubiquitination, may also influence the compound’s localization and activity . Understanding the subcellular localization of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid provides insights into its mechanism of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethylpyrimidine-5-carboxylic acid with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce alcohols or aldehydes .
類似化合物との比較
Similar Compounds
2-Methyl-4-hydroxy-5-pyrimidinecarboxylic acid: Similar structure but with a hydroxyl group instead of a methoxyphenyl group.
4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid: Contains a methylthio group instead of an ethyl group.
Uniqueness
2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry .
特性
IUPAC Name |
2-ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-12-15-8-11(14(17)18)13(16-12)9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGWXNZVAOZYAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)C2=CC=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387297.png)

![4-[7-Methyl-4-oxo-2-phenyl-3-(1H-pyrrol-1-yl)-2,4-dihydro-5H-pyrazolo[3,4-d]pyridazin-5-yl]butanoic acid](/img/structure/B1387301.png)
![(2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B1387304.png)
![3-[6-[(Diethylamino)sulfonyl]-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B1387305.png)
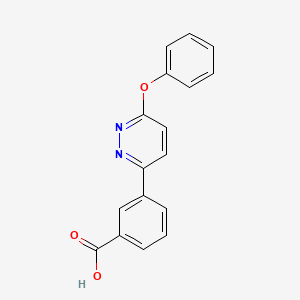
![3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387307.png)
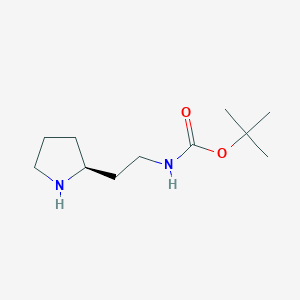
![(1S)-1-{3-[2-(dimethylamino)ethoxy]phenyl}ethan-1-amine](/img/structure/B1387314.png)
